REACTION_CXSMILES
|
Cl[C:2]1[C:7]2[CH:8]=[CH:9][O:10][C:6]=2[CH:5]=[C:4]([CH3:11])[N:3]=1>C(O)(=O)C.[Zn]>[CH3:11][C:4]1[N:3]=[CH:2][C:7]2[CH:8]=[CH:9][O:10][C:6]=2[CH:5]=1
|
Name
|
|
Quantity
|
12.98 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=CC2=C1C=CO2)C
|
Name
|
|
Quantity
|
160 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
7 g
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered hot
|
Type
|
CUSTOM
|
Details
|
to remove zinc
|
Type
|
CUSTOM
|
Details
|
The acetic acid solution was evaporated
|
Type
|
DISSOLUTION
|
Details
|
the residue dissolved in water
|
Type
|
ADDITION
|
Details
|
made strongly basic by addition of sodium hydroxide
|
Type
|
FILTRATION
|
Details
|
The zinc salts were filtered
|
Type
|
WASH
|
Details
|
washed thoroughly with methylene chloride
|
Type
|
EXTRACTION
|
Details
|
The aqueous filtrate was extracted with methylene chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined washings were dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered through a charcoal pad
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC2=C(C=N1)C=CO2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.5 g | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 91.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |